molecular formula C22H31ClN2O B1197313 Pirmenol hydrochloride CAS No. 61477-94-9

Pirmenol hydrochloride

Cat. No. B1197313
CAS RN: 61477-94-9
M. Wt: 374.9 g/mol
InChI Key: HFIHPVIVQSWZBV-ROSXHPEZSA-N
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Description

Pirmenol hydrochloride is recognized as a novel pyridinemethanol derivative with properties classifying it as a long-acting class Ia antiarrhythmic agent. This compound has undergone extensive preclinical toxicology assessment across various animal models, indicating a profile that lacks significant toxicological limitations (R. A. Martin & F. A. de la Iglesia, 1987).

Synthesis Analysis

The synthesis of Pirmenol hydrochloride involves the labeled benzoyl chloride reacting with 2-trimethylsilylpyridine to yield 2-benzoylpyridine. Further treatment with cis-1-(3-chloropropyl)-2,6-dimethylpiperidine produces the Pirmenol free base, which is subsequently converted to the HCl salt, showcasing the chemical pathway for its production (J. Hicks & C. C. Huang, 1983).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of Pirmenol hydrochloride were not identified in the provided research summaries, the synthesis pathway and chemical reactions give insights into its structural framework, emphasizing the importance of its pyridinemethanol core and the modifications that contribute to its antiarrhythmic properties.

Chemical Reactions and Properties

Pirmenol hydrochloride undergoes photodegradation under certain conditions, leading to the formation of major degradation products. Techniques such as column chromatography, thin-layer chromatography, and high-resolution mass spectrometry have identified these degradation products, highlighting the compound's stability under light exposure (Isao Sakano et al., 1994).

Physical Properties Analysis

While specific details on the physical properties of Pirmenol hydrochloride are not directly covered in the provided literature, its pharmacokinetic profile, including bioavailability and elimination half-life, suggests a compound with favorable absorption and distribution characteristics for therapeutic applications (T. G. Lee et al., 1983).

Chemical Properties Analysis

The electrophysiological effects of Pirmenol hydrochloride on cardiac Purkinje fibers and its interaction with potassium and calcium currents in the heart tissue provide a basis for understanding its mechanism of action as an antiarrhythmic agent. These interactions are critical for its efficacy in treating arrhythmias and its overall chemical behavior in biological systems (R. Reder, P. Danilo, & M. Rosen, 1980).

Scientific Research Applications

  • Specific Scientific Field : Pharmacology, specifically Cardiology .
  • Summary of the Application : Pirmenol hydrochloride is an antiarrhythmic agent class Ia . It has been shown to exhibit a long half-life and low toxicities . It is used to suppress premature ventricular contractions in human studies .
  • Methods of Application or Experimental Procedures : The effect of Pirmenol hydrochloride on the electrophysiological properties of cardiac cells was studied using the standard microelectrode technique in isolated rabbit Purkinje fibres . Information about the effect of Pirmenol on the fast sodium current was obtained by V max measurement .
  • Results or Outcomes : In concentrations of 0.5–5 μmol/l, Pirmenol caused a marked prolongation of the action potential duration in isolated rabbit Purkinje fibres . Measurements of the delayed rectifying current i x displayed a strong depression with a K D -value of 1 μmol/l Pirmenol . The steady-state current voltage relation showed that Pirmenol also caused a reduction of the steady-state sodium window current and/or of the slowly decaying components of the sodium current .

properties

IUPAC Name

4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIHPVIVQSWZBV-ROSXHPEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021169
Record name Pirmenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirmenol hydrochloride

CAS RN

61477-94-9
Record name Pirmenol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61477-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirmenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
H Atarashi, A Kuruma, T Ino, Y Hirayama… - Journal of …, 1996 - journals.lww.com
To establish the clinical efficacy of a single oral dose of pirmenol, we evaluated electrophysiologic and hemodynamic effects simultaneously after drug administration, performing …
Number of citations: 11 journals.lww.com
ATC Vet—QC10AX08 - J Clin Pharmacol, 1988 - drugfuture.com
… Pirmenol Hydrochloride (USAN, rINNM) … CAS — 68252-19-7 (pirmenol); 61477-94-9 (pirmenol hydrochloride). … Pirmenol hydrochloride is an antiarrhythmic with class Ia activity (p.1153). …
Number of citations: 2 www.drugfuture.com
JB Candela - The American Journal of Cardiology, 1987 - Elsevier
… This article describes a double-blind, placebo-controlled study to determine the quantity of pirmenol hydrochloride, given in multiple oral doses, that is effective in suppressing …
Number of citations: 8 www.sciencedirect.com
JL Schardein, JE Fitzgerald, JL Sanyer… - Toxicology and Applied …, 1980 - Elsevier
The pyridine-methanol derivative pirmenol HCl is a new antiarrhythmic agent. Single-dose studies in rodents demonstrated a 10- to 15-fold difference between the po and iv LD 50 …
Number of citations: 19 www.sciencedirect.com
I Sakano, T Ishii, S Ichikawa, K Harasawa… - Journal of …, 1994 - Elsevier
Column chromatography, thin-layer chromatography, high-performance liquid chromatography, nuclear magnetic resonance spec-trometry, and high-resolution mass spectrometry were …
Number of citations: 4 www.sciencedirect.com
RA Martin, FA de la Iglesia - Angiology, 1988 - search.ebscohost.com
Pirmenol hydrochloride (CI-845), a new orally effective antiarrhythmic agent, has undergone a comprehensive preclinical safety evaluation program. Repeated dose studies to evaluate …
Number of citations: 4 search.ebscohost.com
RA Martin, A Felix - The American Journal of Cardiology, 1987 - Elsevier
Pirmenol hydrochloride, a novel pyridinemethanol derivative, is a long-acting class la antiarrhythmic agent. Preclinical toxicology data were obtained in rat, mouse, dog and rabbit. In …
Number of citations: 6 www.sciencedirect.com
DJ Farnham - The American Journal of Cardiology, 1987 - Elsevier
… Pirmenol hydrochloride is a new, orally active antiarrhythmic agent with a long duration of action and a promising safety profile. It was effective in a variety of animal models2,3 and in …
Number of citations: 17 www.sciencedirect.com
DG Ferry, AJ Campbell, R Bland, M Beasley… - European journal of …, 1992 - Springer
… Young subjects also received a single 100 mg dose of pirmenol hydrochloride 1 week prior to the multiple-dose phase. Clinical safety monitoring was performed throughout the study. …
Number of citations: 3 link.springer.com
TE Mertz, TJ Steffe - Journal of Cardiovascular Pharmacology, 1980 - journals.lww.com
The antiarrhythmic profile of CI-845 (pirmenol hydrochloride) was assessed in conscious, coronary artery ligated dogs. In single-dose studies in these arrhythmic dogs, CI-845 …
Number of citations: 41 journals.lww.com

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